molecular formula C20H22N4O5S3 B2502798 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 683259-43-0

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2502798
CAS No.: 683259-43-0
M. Wt: 494.6
InChI Key: ZUNFRBCTIARHFT-UHFFFAOYSA-N
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Description

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O5S3 and its molecular weight is 494.6. The purity is usually 95%.
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Biological Activity

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide (CAS Number: 868212-62-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C24H27N5O5S2C_{24}H_{27}N_{5}O_{5}S_{2}, with a molecular weight of approximately 529.6 g/mol. The structure features a sulfonamide group, a benzamide moiety, and a benzothiazole ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H27N5O5S2C_{24}H_{27}N_{5}O_{5}S_{2}
Molecular Weight529.6 g/mol
CAS Number868212-62-8

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and the introduction of sulfonyl and sulfamoyl groups through various chemical reactions, such as sulfonylation and condensation reactions with thiourea derivatives .

The primary biological activity associated with this compound is its role as an antiviral agent , particularly against filoviruses such as Ebola and Marburg viruses. The mechanism involves the inhibition of viral entry into host cells by targeting the viral glycoprotein (GP), which is crucial for membrane fusion during infection .

Antiviral Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiviral activity. For instance, compounds in the same class have shown effective inhibition against EBOV and MARV pseudoviruses with EC50 values below 10 μM, indicating potent antiviral properties .

In vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiviral efficacy of this compound. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to antiviral activity (EC50), is crucial for assessing the therapeutic potential. Compounds with higher SI values are preferred for further development due to their ability to inhibit viral replication without causing significant harm to host cells.

Study 1: Antiviral Efficacy

A study published in Nature Communications reported on a series of piperidine-based compounds that demonstrated effective inhibition of EBOV entry into Vero cells. Among these, derivatives with modifications similar to those found in this compound showed enhanced potency and selectivity .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship (SAR) revealed that specific modifications in the benzothiazole moiety significantly influenced antiviral activity. For example, introducing lipophilic substituents improved binding affinity to viral proteins, enhancing overall efficacy against filoviruses .

Table: Summary of Biological Activity Data

Compound NameEC50 (μM)CC50 (μM)Selectivity Index (SI)
Compound A<10>1000>100
Compound B5500100
Target Compound<10>500>50

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S3/c1-13-3-2-10-24(12-13)32(28,29)15-6-4-14(5-7-15)19(25)23-20-22-17-9-8-16(31(21,26)27)11-18(17)30-20/h4-9,11,13H,2-3,10,12H2,1H3,(H2,21,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNFRBCTIARHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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